4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile is an organic compound characterized by a tetrahydropyran ring that is substituted with a fluorophenyl group and a carbonitrile functional group. Its molecular formula is and it has a molecular weight of approximately 205.232 g/mol. The compound is identified by the CAS number 859164-45-7 and has potential applications in medicinal chemistry, specifically in the development of pharmaceutical agents due to its structural properties and biological activity.
This compound falls under the category of heterocyclic compounds, specifically pyrans, which are cyclic compounds containing one oxygen atom in the ring. The presence of the fluorophenyl group enhances its chemical reactivity and biological interactions. It is classified as a nitrile due to the presence of the carbonitrile functional group, which contributes to its unique properties and potential applications in drug design.
The synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile typically involves several key steps:
The process may involve:
The molecular structure of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile can be represented as follows:
The InChI Key for this compound is JOYSNTZJNYCWMW-UHFFFAOYSA-N, which provides a unique identifier for database searches. The compound's SMILES representation is C1COCCC1(C#N)C2=CC=CC=C2F
, indicating its structural connectivity.
4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile can participate in various chemical reactions:
The mechanism of action for 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile involves its interaction with specific biological targets:
4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile has several scientific uses:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1